Di-tert-butyl phthalate
Overview
Description
Di-tert-butyl phthalate is an organic compound with the molecular formula C16H22O4. It is a phthalate ester derived from phthalic acid and tert-butyl alcohol. This compound is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-tert-butyl phthalate is synthesized through the esterification of phthalic anhydride with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature range of 120°C to 150°C .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniform mixing. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Di-tert-butyl phthalate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and tert-butyl alcohol.
Oxidation: Strong oxidizing agents can oxidize this compound, leading to the formation of phthalic acid derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions where the tert-butyl groups are replaced by other nucleophiles.
Major Products Formed:
Hydrolysis: Phthalic acid and tert-butyl alcohol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
Scientific Research Applications
Di-tert-butyl phthalate has several applications in scientific research:
Chemistry: It is used as a plasticizer in the production of flexible plastics, which are essential in various chemical processes and experiments.
Biology: this compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing to understand the potential health impacts of this compound exposure, particularly its effects on human health and development.
Industry: It is widely used in the manufacturing of consumer products, including toys, food packaging, and medical devices, due to its ability to enhance the properties of plastics
Mechanism of Action
The mechanism of action of di-tert-butyl phthalate involves its interaction with cellular receptors and enzymes. It is known to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation. By binding to these receptors, this compound can influence gene expression and cellular functions .
Comparison with Similar Compounds
Dibutyl phthalate: Another commonly used plasticizer with similar properties but different alkyl groups.
Diisobutyl phthalate: Similar in structure but with isobutyl groups instead of tert-butyl groups.
Butyl benzyl phthalate: Contains a benzyl group in addition to butyl groups, offering different plasticizing properties
Uniqueness: Di-tert-butyl phthalate is unique due to its tert-butyl groups, which provide distinct steric hindrance and chemical stability compared to other phthalates. This makes it particularly useful in applications where enhanced durability and resistance to degradation are required.
Properties
CAS No. |
2155-71-7 |
---|---|
Molecular Formula |
C16H22O6 |
Molecular Weight |
310.34 g/mol |
IUPAC Name |
ditert-butyl benzene-1,2-dicarboperoxoate |
InChI |
InChI=1S/C16H22O6/c1-15(2,3)21-19-13(17)11-9-7-8-10-12(11)14(18)20-22-16(4,5)6/h7-10H,1-6H3 |
InChI Key |
QZYRMODBFHTNHF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OOC(=O)C1=CC=CC=C1C(=O)OOC(C)(C)C |
Appearance |
Solid powder |
Key on ui other cas no. |
2155-71-7 |
physical_description |
Di-(tert-butylperoxy)phthalate, [<= 55% as a paste] is a crystalline solid mixed with water. Water lessens the explosion hazard. Di-(tert-butylperoxy)phthalate, [technically pure] is a crystalline solid. Particularly heat and contamination sensitive. |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Di-tert-butyl diperoxyphthalate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.